

The Chemical Architecture of Hastatoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

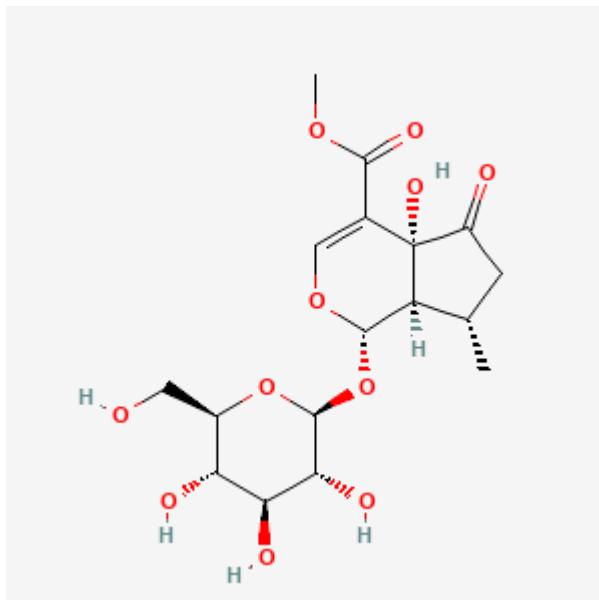
Compound Name: **Hastatoside**

Cat. No.: **B1163306**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure of **Hastatoside**, an iridoid glycoside of significant pharmacological interest. It details its physicochemical properties, the spectroscopic data underpinning its structural elucidation, and the experimental methodologies for its isolation and characterization. Furthermore, a key signaling pathway modulated by **Hastatoside** is illustrated to provide context for its biological activity.


Core Chemical Identity

Hastatoside is an iridoid O-glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. It is a prominent bioactive constituent found in plants of the *Verbena* genus, such as *Verbena officinalis* (Common Vervain) and *Verbena hastata*.^{[1][2]} The structure consists of a central iridoid aglycone linked to a glucose molecule via a glycosidic bond.

Physicochemical and Structural Data

The fundamental properties that define the chemical structure of **Hastatoside** are summarized below. This data is critical for its identification, characterization, and quantification in various experimental settings.

Property	Value
IUPAC Name	methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[3][4]
Molecular Formula	C ₁₇ H ₂₄ O ₁₁ [3][5][6]
Molecular Weight	404.37 g/mol [2][3]
CAS Number	50816-24-5[3]
Canonical SMILES	CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(O3)CO)O)O)O[4]
Isomeric SMILES	C[C@H]1CC(=O)[C@]2([C@@H]1-INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O">C@@HO)O[1]
Classification	Iridoid O-glycoside[7]

2D Chemical Structure of Hastatoside:

Source: PubChem CID 92043450

Spectroscopic Data for Structural Elucidation

The definitive structure of **Hastatoside** has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[1\]](#)[\[8\]](#)

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a carbon map of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is based on literature values.[\[7\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
Iridoid Moiety	
C-1	Data not available in snippets
C-3	Data not available in snippets
C-4	Data not available in snippets
C-5	Data not available in snippets
C-6	Data not available in snippets
C-7	Data not available in snippets
C-8	Data not available in snippets
C-9	Data not available in snippets
C-10	Data not available in snippets
C-11 (C=O)	Data not available in snippets
OCH ₃	Data not available in snippets
Glucose Moiety	
C-1'	Data not available in snippets
C-2'	Data not available in snippets
C-3'	Data not available in snippets
C-4'	Data not available in snippets
C-5'	Data not available in snippets
C-6'	Data not available in snippets

Note: Specific chemical shift values were not available in the provided search results, but a reference to the data is available in S. Jensen, B. Nielsen, Phytochem. 19, 2685 (1980).[\[7\]](#)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition, while tandem MS (MS/MS) reveals structural details through fragmentation patterns. For iridoid glycosides like **Hastatoside**, characteristic fragmentation involves the loss of the sugar moiety.

Ion	m/z (Mass-to-Charge Ratio)	Description
$[\text{M}+\text{Na}]^+$	427.121	Sodium adduct of the parent molecule (Calculated for $\text{C}_{17}\text{H}_{24}\text{O}_{11}\text{Na}$)
$[\text{M}+\text{H}]^+$	405.139	Protonated parent molecule
$[\text{M}-\text{glucose}+\text{H}]^+$	243.060	Aglycone fragment after loss of the glucose moiety (162 Da)

Note: These m/z values are predicted based on the molecular formula and typical fragmentation patterns for iridoid glycosides.

Experimental Protocols

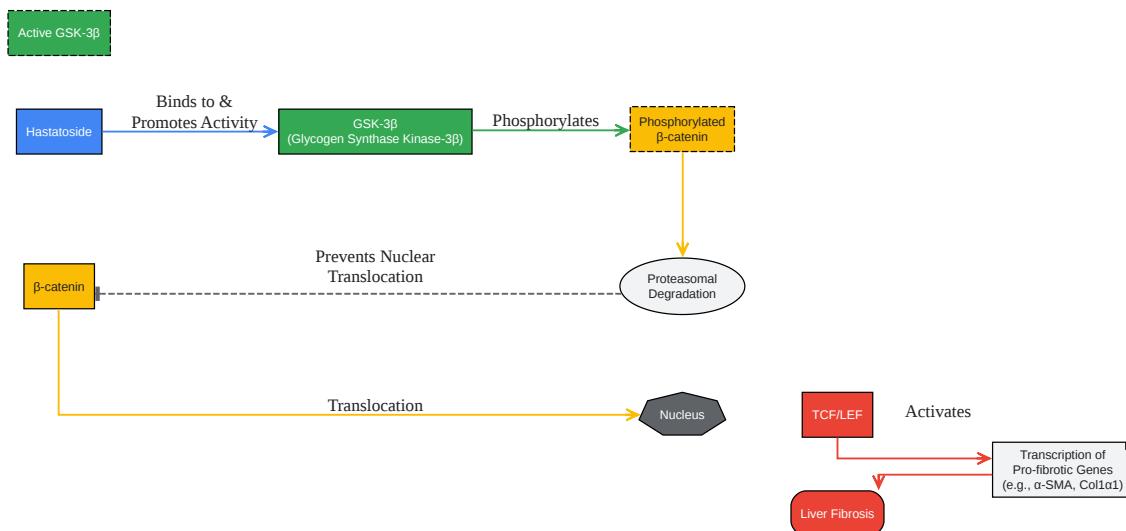
Isolation of **Hastatoside** from *Verbena officinalis*

The isolation of **Hastatoside** is a multi-step process involving extraction and chromatographic purification.^[8]

- Extraction: Dried and powdered aerial parts of *Verbena officinalis* are subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like fats and chlorophyll. The iridoid glycosides, being polar, remain predominantly in the aqueous phase.

- Column Chromatography: The concentrated aqueous extract is subjected to various column chromatography steps.[8]
 - Initial Fractionation: A macroporous resin or silica gel column is often used for initial fractionation, eluting with a gradient of water and methanol.
 - Fine Purification: Fractions enriched with **Hastatoside** are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure compound.
- Purity Assessment: The purity of the isolated **Hastatoside** is confirmed by analytical HPLC, typically achieving >95-98%.[6]

Protocol for Structural Elucidation


The molecular structure of the purified compound is confirmed using a suite of spectroscopic methods.

- Sample Preparation: A few milligrams of purified **Hastatoside** are dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, water-D₂O) for NMR analysis or in a high-purity solvent like methanol for MS analysis.
- Mass Spectrometry:
 - High-Resolution MS (HRMS): The sample is analyzed using an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to confirm the molecular formula (C₁₇H₂₄O₁₁).
 - Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to confirm the presence of the glucose unit and the iridoid aglycone.
- NMR Spectroscopy:
 - 1D NMR: ¹H-NMR and ¹³C-NMR spectra are acquired to identify all proton and carbon signals in the molecule.

- 2D NMR: A series of 2D NMR experiments are conducted to establish connectivity:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) couplings within the same spin system, helping to trace the connectivity of protons in the iridoid and glucose rings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the aglycone to the glucose moiety and identifying the positions of quaternary carbons and functional groups.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Biological Activity and Signaling Pathway

Hastatoside exhibits a range of biological activities, including hepatoprotective effects. It has been shown to attenuate carbon tetrachloride-induced liver fibrosis by targeting Glycogen Synthase Kinase-3 β (GSK-3 β).^[5] Molecular docking studies indicate that **Hastatoside** can bind to GSK-3 β , promoting its kinase activity.^[5] This leads to the phosphorylation and subsequent inhibition of its downstream effector, β -catenin, a key protein in fibrotic processes. By inhibiting β -catenin, **Hastatoside** suppresses the activation and proliferation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis.^[5]

[Click to download full resolution via product page](#)

Figure 1. Mechanism of **Hastatoside** in attenuating liver fibrosis via the GSK-3 β /β-catenin pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant, Anxiolytic, and Sedative Activities of Verbena officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hastatoside attenuates carbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3 β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Hastatoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1163306#what-is-the-chemical-structure-of-hastatoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com